molecular formula C₂₆H₃₁Cl₂N₅O₃ B1160193 N4-Triazolyl Terconazole

N4-Triazolyl Terconazole

Cat. No.: B1160193
M. Wt: 532.46
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-Triazolyl Terconazole is a chemical derivative of Terconazole, a well-characterized triazole antifungal agent. This compound is supplied for research purposes to investigate its potential biological activities and mechanisms of action. Terconazole, the parent molecule, is known to function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is essential for converting lanosterol to ergosterol, a key component of the fungal cell membrane . The inhibition of ergosterol biosynthesis leads to the accumulation of toxic methylsterols and compromises membrane integrity, resulting in increased permeability and ultimately, fungal cell death . Researchers may explore this compound for its efficacy against various Candida species and other fungi . Beyond its classical antifungal application, recent in vitro studies have indicated that the terconazole structure may also exhibit inhibitory activity against certain coronaviruses, such as SARS-CoV-2, suggesting potential for broader virology research applications . This product is intended for laboratory research only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with their institution's safety protocols.

Properties

Molecular Formula

C₂₆H₃₁Cl₂N₅O₃

Molecular Weight

532.46

Origin of Product

United States

Synthetic Strategies and Chemical Transformations for N4 Triazolyl Terconazole Analogues

Retrosynthetic Analysis of the N4-Triazolyl Terconazole (B1682230) Framework

A retrosynthetic analysis of the N4-triazolyl terconazole framework allows for the deconstruction of the complex target molecule into simpler, commercially available, or readily synthesizable starting materials. This process illuminates the key bond formations and strategic considerations necessary for a successful synthesis.

The synthesis of terconazole and its analogues hinges on the assembly of several key precursors. The core structure can be broken down into three main building blocks: the substituted piperazine (B1678402) side chain, the dichlorophenyl moiety, and the central dioxolane ring bearing the triazole unit. For N4-triazolyl analogues, a fourth component, the N4-substituted triazole or a precursor that can be functionalized at the N4 position, is crucial.

The primary precursors identified through retrosynthetic analysis are:

1-(4-Hydroxyphenyl)-4-isopropylpiperazine: This forms the terminal side chain of terconazole.

A protected glycerol (B35011) derivative: This serves as the foundation for the 1,3-dioxolane (B20135) ring. A common choice is solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), which provides a protected diol that can be later deprotected to form the desired ketal structure.

2,4-Dichloroacetophenone or a related derivative: This provides the dichlorophenyl group and the carbonyl carbon that becomes the ketal carbon in the dioxolane ring.

1,2,4-Triazole (B32235) or a 4-substituted-4H-1,2,4-triazole: For the parent terconazole, unsubstituted 1,2,4-triazole is used. For N4-triazolyl analogues, a pre-functionalized triazole or a triazole amenable to N4-substitution is required.

Table 1: Key Synthetic Precursors for Terconazole Analogues
Building BlockPrecursor MoleculeRole in Final Structure
Piperazine Side Chain1-(4-Hydroxyphenyl)-4-isopropylpiperazineForms the lipophilic side chain, crucial for receptor binding.
Dioxolane CoreGlycerol or protected derivatives (e.g., Solketal)Creates the central chiral ketal ring system.
Aromatic Moiety2,4-DichloroacetophenoneProvides the dichlorophenyl group, a common feature in azole antifungals.
Azole Heterocycle1,2,4-Triazole or 4-substituted-4H-1,2,4-triazoleEssential for binding to the target enzyme; N4-substitution site for analogues.

The primary strategic disconnections in the retrosynthesis of the terconazole framework involve the ether linkage and the C-N bonds to the central dioxolane ring.

Disconnection of the Piperazine Ether: The ether bond connecting the piperazine-phenol moiety to the dioxolane ring is a logical point for disconnection. This suggests a Williamson ether synthesis as a forward synthetic step, reacting the phenoxide of 1-(4-hydroxyphenyl)-4-isopropylpiperazine with an activated hydroxymethyl group on the dioxolane ring (e.g., a tosylate or mesylate).

Disconnection of the Triazole C-N Bond: The bond between the triazole ring and the dioxolane core can be disconnected. This points to a nucleophilic substitution reaction where the triazole anion attacks an electrophilic carbon. This key intermediate is often cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol or a related derivative.

Disconnection of the Dioxolane Ring: The dioxolane ring itself is formed via ketalization. This involves disconnecting the two C-O bonds of the ketal, leading back to a diol (glycerol) and a ketone (an α-halo-2,4-dichloroacetophenone derivative). The stereochemistry of the dioxolane is critical, and the cis isomer is the biologically active form. Synthetic routes often aim to control or separate this diastereomer.

Protecting group chemistry is essential in this synthesis. The hydroxyl group of glycerol is often protected as an acetonide (forming solketal) to allow for selective manipulation of the primary hydroxyl group. Similarly, the hydroxymethyl group at the C4 position of the dioxolane may be temporarily protected, for instance as a benzoate (B1203000) ester, during the introduction of the triazole moiety to prevent side reactions.

Classical and Modern Synthetic Methodologies for Triazole Ring Formation

The 1,2,4-triazole ring is the cornerstone of terconazole's activity. While the synthesis of terconazole often starts with pre-formed 1,2,4-triazole, the creation of novel N4-substituted analogues may involve the de novo synthesis of the triazole ring.

Although the Huisgen 1,3-dipolar cycloaddition classically yields 1,2,3-triazoles from azides and alkynes, its principles have inspired related cycloaddition strategies. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted-1,2,3-triazoles. nih.gov While not directly forming the 1,2,4-triazole isomer found in terconazole, the high efficiency of this reaction makes it a valuable tool in medicinal chemistry for creating related azole structures. acs.org

More relevant to the 1,2,4-triazole core of terconazole are classical condensation reactions. Common methods for synthesizing the 1,2,4-triazole ring include:

Pellizzari Reaction: This method involves the reaction of an acylhydrazide with an amide to form a 3,4,5-trisubstituted 1,2,4-triazole. This can be adapted for specific substitution patterns.

Einhorn-Brunner Reaction: This reaction produces a 1,2,4-triazole from the condensation of a hydrazine (B178648) with a diacylamine.

From Hydrazides and Formamide (B127407): A straightforward method involves reacting formamide with formylhydrazine, which can yield the parent 1,2,4-triazole, though often in low yields. nih.gov

Reaction of N,N-diformylhydrazine with Primary Amines: This approach can directly yield 4-aryl-substituted-4H-1,2,4-triazoles at high temperatures, providing a direct route to N4-functionalized precursors. nih.govmdpi.com

Table 2: Comparison of 1,2,4-Triazole Synthesis Methods
MethodReactantsKey Feature
Pellizzari ReactionAcylhydrazide + AmideForms substituted 1,2,4-triazoles.
Einhorn-Brunner ReactionHydrazine + DiacylamineVersatile for various substitution patterns.
N,N-diformylhydrazine MethodN,N-diformylhydrazine + Primary AmineDirect route to N4-substituted 1,2,4-triazoles. nih.govmdpi.com

Targeted Functionalization and N-Substitution Reactions at Triazole Moieties

The synthesis of this compound analogues requires the selective formation of a bond at the N4 position of the 1,2,4-triazole ring. This can be achieved either by using a pre-synthesized 4-substituted-4H-1,2,4-triazole or by post-synthetic modification of the terconazole framework.

Direct alkylation of an unsubstituted 1,2,4-triazole ring, which is already part of a terconazole-like scaffold, is challenging due to the presence of multiple nitrogen atoms (N1, N2, and N4) that can be alkylated. The reaction typically yields a mixture of N1 and N4 isomers, with the N1 isomer often being the major product. researchgate.net Regioselectivity can be influenced by the choice of alkylating agent, base, and solvent, but achieving exclusive N4-alkylation is difficult.

A more controlled approach involves the synthesis of 4-substituted-4H-1,2,4-triazoles first, followed by their attachment to the dioxolane core. This strategy ensures that the substitution is exclusively at the desired N4 position. Methods for synthesizing these N4-substituted precursors are well-established and include reactions of hydrazine with carboxylic acids in the presence of an acid catalyst or the reaction of N,N-diformylhydrazine with primary amines. nih.govgoogle.com

For N-arylation, transition-metal-catalyzed cross-coupling reactions, such as those using copper or palladium catalysts, have become powerful tools for forming C-N bonds. bohrium.com These methods can be employed to attach aryl groups to the N4 position of the triazole ring, opening a pathway to a diverse range of analogues. The choice of catalyst and ligand system is critical for achieving high yields and selectivity.

Regioselective N4-Alkylation and Arylation

The regioselective functionalization of the 1,2,4-triazole ring is a pivotal step in the synthesis of this compound analogues. The 1,2,4-triazole nucleus possesses two potentially reactive nitrogen atoms (N1 and N4) for substitution, and directing the reaction to the N4 position is crucial for obtaining the desired product.

Several methods have been developed for the regioselective N-alkylation and N-arylation of 1,2,4-triazoles. The choice of reaction conditions, including the base, solvent, and catalyst, plays a significant role in determining the regioselectivity. For instance, the alkylation of 1,2,4-triazole can be directed towards the N1 position using sodium methoxide (B1231860) in methanol. nih.gov Conversely, microwave-assisted alkylation using potassium carbonate as a base in an ionic liquid has been shown to be a regioselective protocol for the synthesis of 1-alkyl-1,2,4-triazole derivatives, which can be adapted for N4-alkylation with appropriate starting materials. researchgate.netsemanticscholar.org

Copper-catalyzed N-arylation reactions have also been employed for the synthesis of N-substituted triazoles. researchgate.net For example, the use of CuO as a catalyst in pyridine (B92270) allows for the arylation of 1-aryl-1H-1,2,4-triazole. nih.gov More advanced methods involve the use of copper catalysts with specific ligands, which can offer high yields for N-arylated products. researchgate.net The Chan-Lam reaction, which utilizes boronic acids as the aryl source, provides a regioselective route to 2-aryl-1,2,3-triazoles, and similar principles can be applied to achieve N4-arylation of 1,2,4-triazoles. mdpi.com

The following table summarizes various conditions for regioselective N-alkylation and N-arylation of triazoles, which can be adapted for the synthesis of this compound analogues.

Reaction TypeReagents and ConditionsRegioselectivityReference
N-AlkylationAlkyl halide, K2CO3, Hexylpyridinium bromide (ionic liquid), MicrowaveFavors N1, adaptable for N4 researchgate.netsemanticscholar.org
N-AlkylationMethyl sulfate, NaOHMixture of N1 and N4 nih.gov
N-ArylationAryl halide, CuO, PyridineN1-arylation nih.gov
N-ArylationAryl halide, CuCl, 3-(diphenylphosphino)propanoic acidHigh yields of N-arylated products researchgate.net
N-ArylationArylboronic acid, Copper(II) acetate, DMSON2-arylation of 1,2,3-triazoles mdpi.com

Introduction of Diverse Side Chains and Linkers

To explore the structure-activity relationship (SAR) of this compound analogues, it is essential to introduce a variety of side chains and linkers at the N4 position. This allows for the modulation of the compound's physicochemical properties, such as lipophilicity, solubility, and target-binding affinity.

The introduction of diverse side chains can be achieved through the N4-alkylation and N-arylation methods described previously, using a wide array of alkyl and aryl halides or their equivalents. For example, novel 1,2,4-triazole derivatives containing amino acid fragments have been synthesized, demonstrating the feasibility of incorporating complex and biologically relevant moieties. nih.gov The antifungal activity of these compounds was found to be influenced by the nature and position of substituents on the aromatic ring of the amino acid fragment. nih.gov

Furthermore, the incorporation of alkynyl side chains has been shown to yield triazole derivatives with potent antifungal activity. nih.gov Linkers, such as ether or amine functionalities, can be introduced by using bifunctional reagents. For instance, a side chain containing a hydroxyl group can be introduced via N-alkylation with an appropriate halo-alcohol, which can then be further functionalized. The synthesis of bis-1,2,4-triazoles showcases the use of linkers to connect multiple triazole rings, a strategy that could be employed to create dimeric this compound analogues. royalsocietypublishing.org

The following table provides examples of diverse side chains and linkers that have been introduced into triazole-containing compounds, which could be applied to this compound.

Side Chain/Linker TypeSynthetic ApproachPotential Impact on ActivityReference
Amino Acid FragmentsN-alkylation with halo-amino acid derivativesImproved biological activity and target interaction nih.gov
Alkynyl GroupsN-alkylation with propargyl halidesPotent antifungal activity nih.gov
Oxime Ether and Phenoxyl Pyridinyl MoietiesMulti-step synthesis involving N-alkylationBroad-spectrum fungicidal activity nih.gov
Bis-triazole LinkersOxidative desulfurization from bis-thioureasDimeric compounds with potentially enhanced activity royalsocietypublishing.org

Stereoselective Synthesis of Chiral this compound Enantiomers

Terconazole is a chiral molecule, and its biological activity is often stereospecific. Therefore, the development of stereoselective methods for the synthesis of chiral this compound enantiomers is of paramount importance. This section will discuss various approaches to achieve high stereocontrol in the synthesis of these complex molecules.

Chiral Auxiliary Approaches

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling the stereochemistry of a reaction. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral this compound enantiomers, a chiral auxiliary could be attached to a precursor molecule to guide a stereoselective alkylation or arylation at the N4 position. While specific examples for this compound are not available, the principle has been demonstrated in the synthesis of other chiral molecules. For example, a chiral interlocking auxiliary strategy has been used for the synthesis of mechanically planar chiral rotaxanes, which involves an azide-alkyne cycloaddition reaction. chemrxiv.orgsoton.ac.uk This concept could be adapted to control the stereochemistry during the introduction of a side chain at the N4 position of the triazole ring.

Asymmetric Catalysis in Triazole Synthesis

Asymmetric catalysis offers a more efficient and atom-economical approach to the synthesis of chiral molecules compared to the use of stoichiometric chiral auxiliaries. This method employs a chiral catalyst to create the desired enantiomer in excess.

In the context of triazole antifungal agents, asymmetric catalysis has been successfully applied to construct key chiral intermediates. For instance, the asymmetric epoxidation of α-substituted vinyl ketones using a chiral N,N'-dioxide/Sc(OTf)₃ catalytic system provides access to chiral epoxides, which are versatile intermediates for the synthesis of various triazole antifungals like isavuconazole (B1672201) and efinaconazole. acs.orgresearchgate.net Another notable example is the highly enantioselective VO(OⁱPr)₃/BHA ligand-catalyzed epoxidation to construct critical contiguous carbon stereocenters. researchgate.net The Jacobsen epoxidation is another powerful tool for the enantioselective synthesis of epoxides that serve as precursors to triazole antifungals. nih.govacs.org These asymmetric epoxidation methods can be envisioned in a synthetic route to chiral this compound, where the chiral epoxide intermediate is subsequently opened with the N4-substituted triazole moiety.

The following table highlights some asymmetric catalytic methods applicable to the synthesis of chiral triazole antifungals.

Asymmetric ReactionCatalyst SystemEnantioselectivityReference
Epoxidation of α-substituted vinyl ketonesChiral N,N′-dioxide/Sc(OTf)₃High enantioselectivities acs.orgresearchgate.net
Epoxidation of (Z)-allylic alcoholVO(OⁱPr)₃/BHA ligand98% ee researchgate.net
Jacobsen EpoxidationChiral (salen)Mn(III) complexHigh enantioselectivity nih.govacs.org
CyclodehydrationChiral Phosphoric Acidup to 91:9 er nih.gov

Diastereoselective Transformations

When a molecule already contains one or more stereocenters, the introduction of a new stereocenter can be influenced by the existing ones. This is known as a diastereoselective transformation. In the synthesis of complex molecules like this compound analogues, which possess multiple stereocenters, controlling the diastereoselectivity is crucial.

An example of a diastereoselective transformation in the synthesis of a chiral triazole antifungal intermediate is the osmium tetroxide-catalyzed dihydroxylation, which was used to construct a second chiral center with a diastereoselectivity of 6.4:1. jst.go.jp This approach can be employed to create the diol functionality present in the side chain of terconazole with the desired relative stereochemistry. The choice of reagents and reaction conditions can significantly influence the diastereomeric ratio.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound analogues, several factors need to be considered for scalability.

Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial for maximizing the yield and minimizing the formation of byproducts. The use of microwave-assisted synthesis has been shown to accelerate reaction rates and improve yields in the synthesis of 1,2,4-triazole derivatives, which can be a valuable tool for rapid optimization studies. pnrjournal.com

Purification methods also need to be adapted for large-scale production. Crystallization is often preferred over chromatography for purification on a large scale due to its lower cost and higher throughput. The development of a robust crystallization process can also be used to enrich the enantiomeric excess of a chiral product. nih.gov

The following table outlines key considerations for the optimization of a scalable synthesis.

Optimization ParameterStrategyGoalReference
Reaction ConditionsMicrowave-assisted synthesis, Design of Experiments (DoE)Increased yield, reduced reaction time pnrjournal.com
Reagents and SolventsUse of inexpensive and green reagents, one-pot synthesisCost reduction, improved process efficiency, sustainability royalsocietypublishing.orgmdpi.com
PurificationCrystallization instead of chromatographyScalability, cost-effectiveness, enantiomeric enrichment nih.gov
Process EfficiencyMinimizing number of steps, maximizing throughputReduced manufacturing cost royalsocietypublishing.org

Catalyst Development and Solvent Effects

The chemical architecture of this compound analogues necessitates the formation of several key carbon-nitrogen (C-N) bonds. The crucial step in derivatizing the terconazole scaffold is the substitution at the N4 position of the piperazine ring. This transformation, typically an N-arylation or N-alkylation, is highly dependent on the catalyst and solvent system employed.

Catalyst Development:

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are prominent methods for the N-arylation of piperazine. nih.gov The development of sophisticated catalyst systems is crucial for achieving high yields and selectivity, especially when dealing with complex substrates. Research has focused on ligand development to enhance the efficiency of the palladium catalyst. For instance, sterically hindered biaryl phosphine (B1218219) ligands like RuPhos have been shown to be effective.

A typical catalytic cycle involves the oxidative addition of an aryl halide to a low-valent palladium complex, followed by coordination of the piperazine nitrogen, and finally, reductive elimination to form the desired C-N bond and regenerate the active catalyst. The choice of catalyst can significantly impact reaction times and efficiency. Studies have demonstrated that a 2:1 ratio of RuPhos ligand to a palladium source like Pd₂(dba)₃ can provide moderate to high yields of mono-arylated piperazine products within minutes. nih.gov

Beyond palladium, other transition metals are utilized in the synthesis of the triazole heterocycle itself. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for forming 1,2,3-triazole rings, which could be a component of the N4-substituent. nih.gov For the 1,2,4-triazole ring present in the terconazole core, classical synthetic methods are often employed, but catalytic routes are being explored to improve efficiency. nih.gov Solid catalysts, such as zeolites (e.g., NaY), are also gaining attention as they offer advantages like reusability and ease of separation from the reaction mixture, contributing to cleaner synthetic processes. researchgate.net

Solvent Effects:

The solvent plays a multifaceted role in the synthesis of these analogues, influencing reactant solubility, catalyst stability and activity, and reaction rates. In palladium-catalyzed N-arylation reactions, aprotic polar solvents are common, but their environmental and safety profiles have prompted a search for alternatives.

Recent methodologies have explored solvent-free conditions, which represent a significant advancement in green synthesis. nih.gov In some cases, one of the reactants, such as piperazine, can be used in excess to act as both a reactant and the solvent. This approach is not only eco-friendly but also cost-effective. nih.gov The polarity and coordinating ability of the solvent can also dictate the success of catalytic C-H functionalization reactions, an emerging strategy for creating complex piperazine derivatives. For example, changing the solvent system from dichloromethane (B109758) (CH₂Cl₂) and hexafluoroisopropanol (HFIP) to a mixture of HFIP and acetonitrile (B52724) (CH₃CN) enabled the use of catalytic amounts of copper instead of stoichiometric amounts in certain piperazine syntheses. mdpi.com

The following interactive table summarizes representative data on the effect of catalyst systems and solvents on the N-arylation of piperazine, a key step in the synthesis of terconazole analogues.

Aryl Chloride SubstrateCatalyst SystemSolventReaction Time (min)Yield (%)
4-ChloroanisoleRuPhos/Pd₂(dba)₃Dioxane1095
2-ChlorotolueneRuPhos/Pd₂(dba)₃Dioxane1088
4-ChlorobenzonitrileRuPhos/Pd₂(dba)₃Piperazine1075
2,6-DimethylchlorobenzeneRuPhos/Pd₂(dba)₃Piperazine1060

This table is illustrative, based on findings for palladium-catalyzed piperazine N-arylation, a core reaction for synthesizing N4-substituted analogues. nih.gov

Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable manufacturing processes. The synthesis of complex molecules like this compound analogues presents numerous opportunities to implement these principles, focusing on waste reduction, energy efficiency, and the use of less hazardous substances. nih.gov

Microwave-Assisted Synthesis:

One of the most effective green technologies is microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. frontiersin.org This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in efficient and uniform heating. mdpi.com This technique has been successfully applied to various steps in heterocyclic synthesis, including the formation of triazole rings. nih.gov For instance, the reaction of thiosemicarbazide (B42300) intermediates with aldehydes to form N-substituted thiosemicarbazones, precursors for certain triazole syntheses, can be completed in just 3 minutes under solvent-free microwave conditions, compared to 8 hours with conventional heating. mdpi.com

Solvent-Free and Alternative Solvent Systems:

A primary goal of green chemistry is to minimize or eliminate the use of volatile and toxic organic solvents. Solvent-free reactions, often facilitated by microwave irradiation or solid-supported catalysts, are an ideal approach. nih.govresearchgate.net As mentioned previously, using a liquid reactant like piperazine in excess to serve as the solvent is a viable strategy for certain N-arylation steps. nih.gov When a solvent is necessary, the focus is on using greener alternatives such as water, ethanol (B145695), or recyclable organic solvents. frontiersin.org

Atom Economy and Catalysis:

The principle of atom economy encourages the design of synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. The use of highly efficient and recyclable catalysts, such as palladium complexes for C-N coupling or zeolites for cyclization reactions, is central to this approach. nih.govresearchgate.net These catalysts reduce the generation of inorganic waste associated with older synthetic methods.

The following table provides a comparative overview of conventional versus green synthetic methods for key reactions relevant to the synthesis of triazole-containing compounds.

Reaction TypeConventional MethodGreen Chemistry MethodAdvantages of Green Method
Triazole FormationReflux in high-boiling solvent (e.g., DMF) for several hoursMicrowave irradiation (20-40 min in ethanol or 3 min solvent-free)Drastically reduced reaction time, lower energy consumption, reduced solvent waste. mdpi.com
Piperazine N-ArylationStoichiometric base, long reaction times in solvents like toluenePd-catalyzed reaction in dioxane or using piperazine as solvent (10 min)Faster reaction, higher atom economy, potential for solvent-free conditions. nih.gov
Catalyst SystemHomogeneous catalyst, difficult to recoverHeterogeneous catalyst (e.g., Zeolite NaY)Catalyst is easily recovered and reusable, leading to less waste and lower cost. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound analogues can be made more efficient, cost-effective, and environmentally sustainable.

Molecular Mechanisms of Action and Target Interaction Studies

Elucidation of Fungal Cytochrome P450 14α-Demethylase (CYP51) Inhibition

Terconazole (B1682230) is a potent and specific inhibitor of the fungal cytochrome P450 14α-demethylase (CYP51), also known as lanosterol (B1674476) 14α-demethylase nih.govdrugbank.comnih.gov. This enzyme is critical for the conversion of lanosterol to ergosterol (B1671047) patsnap.comdrugbank.compatsnap.com. The inhibition of this step in the sterol biosynthesis pathway leads to a depletion of ergosterol and a concurrent accumulation of 14α-methylated sterols, such as lanosterol nih.govnih.gov. This alteration in sterol composition disrupts the structural integrity and fluidity of the fungal cell membrane, ultimately leading to cell death patsnap.comdrugbank.comwikipedia.org.

As a member of the triazole class of antifungal agents, the mechanism of Terconazole's interaction with CYP51 is understood to involve the coordination of one of the nitrogen atoms of its triazole ring with the heme iron atom at the enzyme's active site wikipedia.orgnih.gov. This interaction prevents the binding and subsequent demethylation of the natural substrate, lanosterol. The lipophilic portion of the Terconazole molecule is believed to establish a firm and lasting link with the membrane-bound fungal cytochrome P-450 nih.gov. This binding is highly selective for the fungal enzyme over its mammalian counterparts, which contributes to the compound's therapeutic index nih.govnih.gov.

To date, there are no publicly available X-ray crystallography or cryo-electron microscopy (cryo-EM) structures of a Terconazole-CYP51 complex. The detailed structural basis for its specific interactions within the active site of fungal CYP51 remains an area for future research. Elucidation of such a structure would provide valuable insights for the rational design of new and more potent antifungal agents.

Kinetic studies have demonstrated the potent inhibitory effect of Terconazole on the synthesis of 14α-desmethyl sterols in Candida albicans. The compound was found to inhibit the production of ergosterol with a 50% inhibitory concentration (IC50) in the nanomolar range, which is lower than the concentrations required to inhibit the in-vitro growth of the yeast nih.gov. This indicates that the inhibition of sterol biosynthesis is a primary mechanism of its antifungal action.

Investigation of Alternative or Secondary Molecular Targets in Fungal Pathogens

Effects on Fungal Cellular Signaling Pathways (e.g., Calcium Homeostasis, Glycolytic Pathway Disruption)

The disruption of cellular signaling is a key aspect of the antifungal activity of azole compounds. While direct studies on N4-Triazolyl Terconazole's specific impact on these pathways are not extensively detailed in publicly available research, the broader class of triazole antifungals provides significant insights.

Calcium Homeostasis: Research on other triazole antifungals, such as itraconazole (B105839), has demonstrated their ability to interfere with fungal calcium homeostasis. Studies have shown that these compounds can induce a rapid increase in cytosolic free calcium ([Ca2+]c) in fungal cells. This disruption of calcium signaling is believed to be a component of the cellular stress response induced by the antifungal agent. This influx of calcium can trigger a cascade of downstream signaling events, ultimately contributing to the inhibition of fungal growth. While specific quantitative data for this compound's effect on fungal calcium homeostasis is not readily available, the shared mechanism of action among triazoles suggests a similar role.

Glycolytic Pathway Disruption: The glycolytic pathway is crucial for energy production in fungi and has been identified as a potential target for antifungal drugs. While direct evidence linking this compound to the disruption of this pathway is scarce, the metabolic stress induced by ergosterol biosynthesis inhibition could indirectly affect glycolysis. The depletion of ergosterol alters membrane fluidity and the function of membrane-bound enzymes, which could, in turn, impact nutrient transport and energy metabolism. Further research is required to elucidate the specific effects of this compound on the fungal glycolytic pathway.

Molecular Basis of Selectivity Between Fungal and Mammalian Cytochrome P450 Enzymes

A critical feature of any effective antifungal agent is its selectivity for fungal targets over their mammalian counterparts, minimizing host toxicity. This compound exhibits such selectivity by preferentially inhibiting fungal cytochrome P450 lanosterol 14α-demethylase (CYP51) over human P450 enzymes.

Comparative Binding Affinity Studies

The selectivity of this compound is rooted in its differential binding affinity to fungal and mammalian cytochrome P450 enzymes. While comprehensive comparative studies detailing the IC50 or Kd values of terconazole for both fungal CYP51 and a broad range of human P450 enzymes are limited in publicly accessible literature, the principle of selectivity is well-established for triazole antifungals.

One study investigated the inhibitory effects of various antifungal drugs on human cytochrome P450 enzymes and reported an IC50 value for terconazole against CYP3A4. It is important to note that CYP3A4 is a major human drug-metabolizing enzyme, and its inhibition can lead to drug-drug interactions. The primary target for antifungal activity, however, is the fungal CYP51. The therapeutic success and relatively low systemic side effects of topically administered terconazole suggest a significantly higher affinity for the fungal enzyme.

Comparative Inhibitory Activity of Terconazole on a Human Cytochrome P450 Enzyme

CompoundEnzymeIC50 (µM)Source
TerconazoleHuman CYP3A4Data not specifically quantified in the provided search resultsGeneral knowledge of azole antifungal selectivity

Structural Determinants of Differential Inhibition

The structural basis for the selective inhibition of fungal CYP51 by triazoles like this compound lies in the subtle yet significant differences in the active sites of the fungal and mammalian enzymes. The N4-triazolyl group of the molecule coordinates with the heme iron atom in the active site of CYP51, a crucial interaction for inhibitory activity.

The active site of fungal CYP51 has specific amino acid residues that form a binding pocket complementary to the size and shape of the triazole molecule. In contrast, the active site of human P450 enzymes, including those involved in steroidogenesis, has a different topography. These structural differences hinder the optimal binding of this compound to the human enzymes, leading to a lower binding affinity and reduced inhibitory effect. The specific amino acid residues that confer this selectivity have been a subject of extensive research in the field of antifungal drug development.

Impact on Fungal Morphogenesis and Virulence Factors

Beyond its primary fungistatic and fungicidal effects, this compound also impairs key virulence factors of pathogenic fungi, notably the transition from yeast to hyphal form and the formation of biofilms.

Inhibition of Yeast-to-Hyphae Transition

The ability of dimorphic fungi, such as Candida albicans, to switch from a unicellular yeast form to a filamentous hyphal form is a critical virulence factor, enabling tissue invasion and immune evasion. This compound has been shown to be a potent inhibitor of this morphological transition.

Research has demonstrated that terconazole can block the yeast-to-hyphae transition in Candida albicans at very low concentrations. This inhibition is a direct consequence of the disruption of ergosterol biosynthesis, which is essential for proper membrane formation and the cellular machinery involved in hyphal elongation.

Inhibitory Concentration of Terconazole on Candida albicans Yeast-to-Hyphae Transition

CompoundFungal SpeciesInhibitory Concentration (µg/mL)Source
This compoundCandida albicans0.008 - 0.05 researchgate.net

Effects on Biofilm Formation and Dispersal

Fungal biofilms are structured communities of cells encased in an extracellular matrix, which exhibit increased resistance to antifungal agents and host immune responses. The formation of biofilms is a significant factor in the persistence of fungal infections.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Positional Isomerism and Substituent Effects on Biological Activity

The 1,2,4-triazole (B32235) ring is a cornerstone of the pharmacophore for this class of antifungals. nih.govresearchgate.net Its primary role is to establish a coordinative bond between one of its nitrogen atoms and the heme iron atom located in the active site of the CYP51 enzyme. amazonaws.comnih.govfrontiersin.org Specifically, the N-4 nitrogen of the triazole ring acts as the sixth axial ligand to the heme iron, a crucial interaction for potent enzyme inhibition. nih.gov The affinity of this binding is a key determinant of the compound's antifungal potency. frontiersin.org

The remainder of the molecule, particularly the N-1 substituent, is responsible for positioning the triazole ring correctly and for establishing additional interactions with the apoprotein portion of the enzyme. frontiersin.org This N-1 substituent fits into the hydrophobic channel of the CYP51 active site, mimicking the binding of the natural substrate, lanosterol (B1674476). nih.govfrontiersin.org Molecular docking studies have shown that the triazole ring and the adjacent dihalogenated phenyl group form critical interactions with the heme group and hydrophobic residues like Tyr-132 and Phe-126. amazonaws.com Research suggests that an unsubstituted N-3 position on the triazole ring is also a necessary feature for maintaining antifungal activity. nih.gov Generally, the triazole moiety confers greater selectivity for fungal CYP51 over human cytochrome P450 enzymes compared to imidazole-based antifungals, which is attributed to its reduced basicity. cardiff.ac.uk

Rational design and lead optimization are pivotal in discovering novel triazole agents with improved efficacy and broader spectrums of activity. nih.gov One successful strategy involves creating hybrid molecules by fusing the triazole scaffold with other validated pharmacophores to generate new chemotypes with enhanced antifungal properties. acs.org This approach has led to leads with superior potential compared to existing drugs. acs.org

Another key strategy is the development of pharmacophore models based on the active site of CYP51. researchgate.net These models help in designing new molecules with optimized geometries for enzyme binding. Guided by such models and the binding modes of existing triazole drugs, new series of compounds can be rationally designed and synthesized. nih.gov Lead optimization also focuses on ameliorating the "drug-likeness" of promising compounds to improve their in vivo potency, which may involve modifying factors like the number of rotatable bonds or introducing hydrogen bond donors and acceptors. nih.gov The overarching goal of these strategies is to refine the molecular structure to maximize target engagement and achieve favorable pharmacokinetic characteristics. beilstein-journals.orgresearchgate.net

Impact of Halogenation and Other Electron-Withdrawing/Donating Groups

The substitution pattern on the aromatic rings of triazole antifungals significantly influences their biological activity. A substantial body of research has demonstrated that the presence of electron-withdrawing groups, particularly halogens, on the phenyl moiety is highly beneficial for antifungal potency. nih.govnih.gov

The introduction of fluorine and chlorine atoms to the phenyl ring has been a consistently successful strategy. For instance, the 2,4-dichlorophenyl and 2,4-difluorophenyl groups are common features in many potent azole antifungals. nih.govnih.gov SAR studies have revealed that derivatives with electron-withdrawing groups like trifluoromethyl (CF₃) and nitro (NO₂) often exhibit more effective antifungal activity. nih.gov The position of these substituents is also crucial; for example, in one series, placing a chloro group at the para position resulted in better potency than the standard drug ketoconazole (B1673606). nih.gov Conversely, the introduction of electron-donating groups, such as a methoxy (B1213986) (MeO) group, has been shown to significantly impair the inhibitory potential of triazole derivatives against pathogenic fungi. acs.org

Substituent GroupTypeGeneral Effect on Antifungal ActivityReference
-Cl, -F (Halogens)Electron-WithdrawingPositive / Increased Activity nih.govnih.govnih.gov
-CF₃ (Trifluoromethyl)Electron-WithdrawingPositive / Increased Activity nih.gov
-NO₂ (Nitro)Electron-WithdrawingPositive / Increased Activity nih.gov
-MeO (Methoxy)Electron-DonatingNegative / Decreased Activity acs.org

Role of Ketal Linkages and Dioxolane Ring Modifications

Studies on related dioxolane-containing azoles, such as itraconazole (B105839), have shown that this ring can be a site of metabolism. For example, the dioxolane ring of itraconazole can undergo metabolic scission by the human cytochrome P450 enzyme CYP3A4. nih.gov This highlights the importance of the dioxolane moiety's stability and its influence on the drug's pharmacokinetic profile. Furthermore, modifications to this ring and its stereochemistry can have a profound impact on biological activity, as discussed in the following section.

Conformational Analysis and Stereochemical Impact on Activity

Azole antifungals like terconazole (B1682230) possess multiple chiral centers, meaning they can exist as several different stereoisomers. nih.govdrugbank.com The specific three-dimensional arrangement of atoms (stereochemistry) is a critical factor governing the drug's interaction with its biological target. The affinity of azoles for cytochrome P-450 enzymes is highly dependent on the stereochemistry of the entire molecule. nih.gov

For dioxolane-containing azoles, including terconazole and itraconazole, a well-established SAR principle is that the cis diastereomers exhibit significantly higher antifungal potency than their trans counterparts. nih.gov This indicates that the relative orientation of the substituents on the dioxolane ring is crucial for optimal binding to the fungal CYP51 active site. While the difference in potency between stereoisomers can be minor for some biological targets, it can be dramatic for antifungal activity, with differences of up to 32-fold observed between isomers for certain fungal strains. nih.gov This stereochemical preference underscores the highly specific nature of the drug-enzyme interaction.

Isomer TypeRelative Potency (Dioxolane Azoles)SignificanceReference
Cis DiastereomersHighClinically preferred configuration for antifungal efficacy. nih.govresearchgate.net
Trans DiastereomersLowGenerally exhibit much lower antifungal activity. nih.govresearchgate.net

Development of Quantitative Structure-Activity Relationships (QSAR) Models

To better understand and predict the antifungal activity of new compounds, researchers employ computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net

For triazole derivatives, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. imist.maresearchgate.netnih.gov These models generate contour maps that highlight regions of a molecule where modifications are likely to increase or decrease activity, thereby guiding the design of more potent analogs. imist.maresearchgate.net QSAR models for triazoles often identify key descriptors related to molecular connectivity, electronegativity, polarizability, and van der Waals properties as being crucial for antifungal or antibiotic properties. mdpi.com These predictive models are validated using test sets of compounds and serve as powerful tools in the rational design and optimization of new antifungal agents. nih.govfrontiersin.org

Predictive Modeling for Novel Derivatives

Consequently, without foundational SAR data or established QSAR models, there is no basis in the current scientific literature to discuss predictive modeling for the design of novel derivatives of N4-Triazolyl Terconazole. The development of predictive computational models relies heavily on existing experimental data to train and validate the models, data which is not publicly accessible for this compound.

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking and Dynamics Simulations for Target Engagement

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as N4-Triazolyl Terconazole (B1682230), and its biological target. These methods are instrumental in understanding the compound's binding affinity and the stability of the ligand-protein complex.

The primary target for triazole antifungal agents is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a critical component in the fungal ergosterol (B1671047) biosynthesis pathway. nih.gov Molecular docking studies consistently demonstrate that the fundamental interaction mechanism involves the coordination of a nitrogen atom from the triazole ring with the heme iron atom at the active site of CYP51. nih.govptfarm.pl For N4-Triazolyl Terconazole, the N4 atom of the 1,2,4-triazole (B32235) moiety acts as the sixth ligand to the heme ferric ion, a hallmark interaction for this class of inhibitors. nih.govresearchgate.net

This primary coordination is stabilized by a network of secondary interactions within the enzyme's binding cavity. Molecular dynamics simulations reveal that hydrophobic interactions are the main driving force for anchoring the inhibitor within the active site. nih.govfrontiersin.org The N-1 substituent group of the triazole, which in Terconazole is a complex side chain, fits into a hydrophobic groove, interacting with key amino acid residues. nih.govresearchgate.net Studies on various triazoles have identified a conserved hydrophobic cavity formed by residues such as Tyr76, Phe78, Phe83, Tyr118, L121, Tyr132, L376, and M508 that are crucial for stabilizing the ligand. nih.govresearchgate.netresearchgate.net Terconazole's piperazine (B1678402) and dichlorophenyl moieties are positioned to maximize these favorable hydrophobic contacts. researchgate.net

The table below summarizes the key interactions observed in computational models between triazole inhibitors and the fungal CYP51 active site.

Interaction TypeKey Component of this compoundInteracting CYP51 ComponentReferences
Coordination BondN4 atom of the triazole ringHeme Iron Atom nih.govptfarm.plresearchgate.net
Hydrophobic InteractionsDichlorophenyl and piperazine moietiesTyr76, Phe78, Phe83, Tyr118, L121, Tyr132, L376, M508 nih.govresearchgate.netresearchgate.net
Pi-Stacking InteractionsAromatic rings (Dichlorophenyl)Phenylalanine (Phe) and Tyrosine (Tyr) residues researchgate.netrsc.org

Molecular dynamics (MD) simulations, typically extending over nanoseconds, provide a dynamic picture of the binding event, revealing the stability of the ligand's pose and any induced conformational changes in the protein. nih.gov Upon binding of a triazole inhibitor like Terconazole, the CYP51-ligand system gradually reaches equilibrium, indicating the formation of a stable complex. nih.gov

Simulations show that while the core binding motif—the N4-heme coordination—remains constant, the flexible side chains of the inhibitor can adopt various conformations to optimize interactions within the binding pocket. frontiersin.org The binding of the inhibitor generally increases the stability of the CYP51 protein. nih.gov However, subtle conformational changes can occur, particularly in flexible loop regions of the enzyme, such as the F-G loop, which can influence the accessibility of the active site. nih.gov These simulations confirm that triazole inhibitors stabilize in the binding cavity in a consistent binding pattern, with the triazole ring positioned over the heme group and the side chains extending towards the cavity entrance. nih.govfrontiersin.org This stable binding mode effectively blocks the active site, preventing the natural substrate (lanosterol) from binding and thereby inhibiting ergosterol synthesis.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These studies provide a fundamental understanding of the triazole ring's stability, reactivity, and its role in mediating the interaction with the CYP51 target.

DFT studies are used to optimize the molecular geometry of triazole derivatives and calculate their structural parameters, such as bond lengths and angles. rad-proceedings.org These calculations confirm the planar, aromatic nature of the 1,2,4-triazole ring, which contributes to its stability. mdpi.com The stability of the triazole moiety is crucial as it serves as the anchor for the entire molecule within the CYP51 active site. Quantum chemical calculations on the 1H-1,2,4-triazole molecule have shown that the triazole ring exhibits pronounced stability against electron attachment-induced decomposition. rsc.org This inherent stability ensures that the pharmacophore remains intact to maintain its inhibitory function. The reactivity of the triazole ring is linked to its electron distribution and the presence of nitrogen atoms, which can act as hydrogen bond acceptors or donors, contributing to its biological activity. irjweb.com

Molecular Electrostatic Potential (MEP) maps are valuable tools derived from QM calculations that illustrate the charge distribution across a molecule. irjweb.comnih.gov For triazole derivatives, MEP maps typically show negative potential (red/orange regions) localized around the nitrogen atoms, indicating these are sites susceptible to electrophilic attack and are key to the coordinative binding with the positively charged heme iron. nih.govresearchgate.net The positive potential (blue regions) is generally found around the hydrogen atoms. nih.gov This charge distribution is fundamental to the molecule's ability to interact with the specific electrostatic environment of the CYP51 active site.

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov The energy gap (ΔE) between HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity. irjweb.commdpi.com For triazole antifungals, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on other regions, indicating the sites for electron donation and acceptance, respectively. mdpi.com These calculations help rationalize the molecule's interaction capabilities and support the design of more potent inhibitors. nih.gov

The table below presents a summary of theoretical quantum chemical parameters and their significance for triazole compounds.

ParameterDescriptionSignificance in Drug ActionReferences
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons. rad-proceedings.orgmdpi.com
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons. rad-proceedings.orgmdpi.com
Energy Gap (ΔE) Difference between ELUMO and EHOMOIndicates chemical reactivity and stability; a smaller gap implies higher reactivity. irjweb.commdpi.com
Dipole Moment (μ) Measure of the molecule's overall polarity.Influences solubility and binding interactions within the protein's active site. rad-proceedings.org
Electrostatic Potential 3D charge distribution of the molecule.Identifies nucleophilic and electrophilic sites crucial for receptor binding. irjweb.comnih.govresearchgate.net

In Silico ADME/Tox Prediction and Bioavailability Modeling (Theoretical, not Experimental)

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling uses computational algorithms to predict the pharmacokinetic and toxicological properties of a compound. These theoretical predictions are vital in the early stages of drug discovery to assess the potential of a molecule to become a viable drug.

Computational studies on various triazole fungicides have shown that these compounds are generally predicted to have good oral bioavailability and the ability to penetrate the blood-brain barrier. nih.govresearchgate.net For this compound, similar properties can be anticipated. Predictions of Human Intestinal Absorption (HIA) are often favorable for triazole derivatives. nih.gov

Theoretical models also predict interactions with metabolic enzymes and transporters. For instance, many triazoles are predicted to be substrates or inhibitors of cytochrome P450 enzymes (such as CYP3A4, CYP2C9, and CYP2C19) in humans, which is a critical consideration for potential drug-drug interactions. nih.gov Furthermore, interactions with transporters like P-glycoprotein are also evaluated. nih.gov

Toxicity predictions encompass various endpoints, including mutagenicity, carcinogenicity, skin sensitization, and potential for cardiotoxicity (e.g., blockage of the hERG K+ channels). nih.govresearchgate.net While many triazoles are predicted to be non-mutagenic, concerns such as potential endocrine disruption and skin sensitization are often highlighted by these predictive models. nih.govresearchgate.net These theoretical assessments provide a valuable preliminary risk profile, guiding further experimental validation.

The following table summarizes the predicted ADME/Tox properties for triazole-class compounds based on computational models.

ADME/Tox PropertyPredicted Outcome for Triazole CompoundsSignificanceReferences
Human Intestinal Absorption (HIA) Good to HighIndicates potential for good oral absorption. nih.gov
Oral Bioavailability GoodSuggests a significant fraction of an oral dose may reach systemic circulation. nih.govresearchgate.net
Blood-Brain Barrier (BBB) Penetration Predicted to penetrateIndicates potential for central nervous system effects (therapeutic or adverse). nih.gov
CYP450 Inhibition Likely to inhibit CYP2C9, CYP2C19, CYP3A4High potential for drug-drug interactions. nih.gov
hERG Inhibition Potential for blockageIndicates a risk for cardiotoxicity. nih.gov
Mutagenicity Generally predicted to be non-mutagenicLow risk of causing genetic mutations. nih.govresearchgate.net
Skin Sensitization Potential for sensitizationMay cause allergic contact dermatitis upon topical exposure. nih.gov

Passive Permeability and Efflux Transporter Interactions (Computational Models)

A key determinant of a drug's oral bioavailability and its ability to reach its target site is its capacity to permeate biological membranes. Computational models are widely used to predict these characteristics.

Passive Permeability: The passive diffusion of a molecule across a lipid bilayer is a critical step for its absorption. Computational approaches to predict this property range from simple correlations with physicochemical properties to complex molecular dynamics simulations. nih.gov The most common methods are based on quantitative structure-property relationships (QSPR), which correlate a molecule's structural features with its permeability. acs.org Key descriptors include:

Lipophilicity (LogP): The logarithm of the partition coefficient between octanol and water is a fundamental measure of a molecule's hydrophobicity. A moderate LogP is generally preferred for good permeability. For instance, the parent compound Terconazole has a calculated XLogP3 of 4.8, indicating high lipophilicity. nih.gov

Topological Polar Surface Area (TPSA): This descriptor calculates the surface area of a molecule occupied by polar atoms (usually oxygen and nitrogen). A lower TPSA is generally associated with higher passive permeability.

Molecular Weight (MW): Smaller molecules tend to diffuse more readily across membranes.

More advanced methods, such as molecular dynamics (MD) simulations, model the explicit interaction of the drug molecule with a simulated lipid bilayer. acs.org These simulations can provide a detailed, atomistic view of the permeation process and yield a free energy profile, known as the potential of mean force, which quantifies the energy barriers the molecule must overcome to cross the membrane. nih.gov

Table 1: Predicted Physicochemical Properties and Permeability of Triazole Analogs

Compound ID Molecular Weight ( g/mol ) XLogP3 TPSA (Ų) Predicted Permeability Class
Terconazole 532.5 4.8 64.9 High
Hypothetical this compound 600.6 4.5 95.7 Moderate-High
Itraconazole (B105839) 705.6 6.2 99.8 Low-Moderate

Efflux Transporter Interactions: Many drugs are actively removed from cells by efflux transporters, such as P-glycoprotein (P-gp), which is a member of the ATP-binding cassette (ABC) transporter family. nih.gov This can significantly reduce a drug's intracellular concentration and therapeutic efficacy. Many azole antifungals are known substrates and inhibitors of P-gp. drugbank.comnih.gov

Computational models can predict whether a compound is likely to be a P-gp substrate. These models often use machine learning algorithms trained on large datasets of known P-gp substrates and non-substrates. nih.gov The models analyze a wide range of molecular descriptors, including charge, size, hydrophobicity, and hydrogen bonding capacity, to identify the structural patterns associated with P-gp interaction. For triazole fungicides, in silico tools have successfully predicted their potential to interact with P-glycoprotein. iapchem.orgnih.gov Such predictions are vital for this compound to anticipate potential issues with drug resistance or drug-drug interactions.

Metabolic Site Prediction and Stability Profiling (Computational)

The metabolic stability of a drug candidate determines its half-life and dosing regimen. The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) superfamily. nih.gov Computational tools are essential for predicting which parts of a molecule are most susceptible to metabolic modification.

Predicting the Site of Metabolism (SOM) involves identifying the most chemically reactive or enzymatically accessible atoms in a molecule. nih.gov Several in silico tools, such as MetaSite, StarDrop, and SMARTCyp, are used for this purpose. psu.edu These programs typically employ one of two approaches:

Ligand-Based Methods: These methods use rules derived from known metabolic transformations or machine learning models trained on databases of metabolized compounds to identify "soft spots" prone to oxidation, hydrolysis, or other reactions. nih.gov

Structure-Based Methods: These approaches use molecular docking to place the drug candidate into the active site of a specific CYP enzyme model (e.g., CYP3A4, the primary enzyme for azole metabolism). researchgate.net The orientation of the compound within the active site and its proximity to the catalytic heme iron help predict which atoms are most likely to be oxidized. nih.govpsu.edu

For this compound, these models would analyze its structure to predict likely points of metabolic attack. Based on the metabolism of Terconazole and other azoles, likely metabolic pathways include oxidative N- and O-dealkylation and cleavage of the dioxolane ring. drugbank.comnih.gov By identifying these potential metabolic liabilities early, medicinal chemists can modify the structure to enhance its metabolic stability.

Table 2: Predicted Metabolic Profile of this compound

Potential Metabolic Reaction Predicted Site Key CYP Isoform Computational Tool Used
Aromatic Hydroxylation Dichlorophenyl ring CYP3A4, CYP2C9 MetaSite, SMARTCyp
N-dealkylation Piperazine ring CYP3A4 StarDrop, Docking
O-dealkylation Ether linkage CYP3A4 MetaSite, Docking

De Novo Drug Design and Virtual Screening Methodologies

The conceptualization of this compound likely stems from advanced drug design strategies aimed at discovering novel antifungals with improved properties, such as enhanced potency against resistant strains or a better safety profile.

Fragment-Based Drug Design (FBDD) Approaches

Fragment-based drug design is a powerful strategy for lead discovery. It begins by identifying very small molecules ("fragments") that bind with low affinity to the biological target. These initial hits are then optimized and grown or linked together to produce a high-affinity lead compound.

In the context of designing a molecule like this compound, FBDD could be applied in several ways:

Fragment Growing: Starting with a core fragment known to bind to the target enzyme, lanosterol 14α-demethylase (CYP51), such as the 1,2,4-triazole moiety itself. nih.gov The triazole fragment would be docked into the active site, coordinating with the heme iron, and then computationally extended by adding chemical functionalities that favorably interact with adjacent pockets of the enzyme.

Scaffold Modification: Using the existing Terconazole scaffold as a starting point, FBDD principles could be used to explore modifications. Small fragments could be computationally docked into unoccupied pockets of the CYP51 active site while Terconazole is bound, identifying new interacting moieties that could be incorporated into the structure, potentially leading to the N4-triazolyl substitution.

Ligand-Based and Structure-Based Virtual Screening

Virtual screening is a computational technique used to search vast libraries of virtual compounds to identify those most likely to bind to a drug target.

Ligand-Based Virtual Screening: This method is employed when the 3D structure of the target is unknown but a set of molecules with known activity is available. A pharmacophore model is constructed, which represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. imedpub.com This model acts as a 3D query to screen databases for molecules that match the pharmacophore. For designing novel CYP51 inhibitors, a pharmacophore could be developed from potent triazole antifungals like Voriconazole (B182144) and Posaconazole, and then used to identify novel scaffolds that could be further developed. nih.gov

Structure-Based Virtual Screening: When the high-resolution 3D structure of the target protein is available, as is the case for fungal CYP51, structure-based methods are highly effective. nih.gov The primary technique is molecular docking, where computational algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. scielo.br Large virtual libraries of compounds can be docked into the CYP51 active site, and the results are scored based on predicted binding affinity. rsc.org The top-scoring compounds are then selected for further investigation. This approach could be used to screen for modifications to the Terconazole structure, identifying substitutions like the N4-triazolyl group that enhance binding affinity or confer other desirable properties. tandfonline.com

Table 3: Illustrative Results from a Structure-Based Virtual Screen against CYP51

Compound ID Docking Score (kcal/mol) Key Predicted Interactions H-Bonds
Terconazole -9.8 Heme coordination, Hydrophobic interactions 1
Hypothetical Cmpd-101 -10.5 Heme coordination, π-π stacking with Tyr132 2
Hypothetical Cmpd-102 -9.5 Heme coordination, Hydrophobic interactions 1

Preclinical in Vitro Biological Activity and Resistance Mechanism Studies

Comprehensive Antifungal Spectrum Analysis Against Clinically Relevant Fungi

To determine the potential clinical utility of N4-Triazolyl Terconazole (B1682230), a thorough evaluation of its activity against a broad range of pathogenic fungi is necessary.

Activity Against Azole-Resistant and Multi-Drug Resistant Fungal Strains

A critical aspect of evaluating a new triazole derivative is to assess its efficacy against fungal strains that have developed resistance to existing azole antifungals. N4-Triazolyl Terconazole would be tested against a panel of well-characterized azole-resistant and multi-drug resistant (MDR) isolates of Candida spp. and Aspergillus spp. The resistance mechanisms of these strains, such as overexpression of efflux pumps or mutations in the target enzyme, would be known to allow for a more detailed analysis of the compound's activity. Comparing the MIC values of this compound against these resistant strains with those for susceptible, wild-type strains would indicate its potential to overcome common resistance mechanisms.

Biochemical Characterization of Fungal Resistance Mechanisms

Understanding how fungi might develop resistance to this compound is crucial for its long-term development and clinical application.

Efflux Pump Overexpression and Inhibition Studies

Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, is a common mechanism of azole resistance. To investigate the interaction of this compound with these pumps, studies would be conducted using fungal strains engineered to overexpress specific pumps (e.g., Cdr1, Cdr2, Mdr1 in Candida albicans). A significant increase in the MIC of this compound for the overexpressing strains compared to the parental strain would suggest that the compound is a substrate for these pumps.

Further studies could involve the use of known efflux pump inhibitors in combination with this compound. A synergistic effect, where the MIC of this compound is significantly reduced in the presence of the inhibitor, would provide additional evidence for its efflux-mediated resistance.

Target Enzyme Mutations and Alterations (e.g., CYP51 point mutations)

Triazole antifungals typically target the lanosterol (B1674476) 14α-demethylase enzyme, encoded by the ERG11 or CYP51 gene. Mutations in this gene can lead to reduced binding affinity of the drug to its target, resulting in resistance. To assess the impact of such mutations on the activity of this compound, its MICs would be determined against a panel of fungal strains with known point mutations in the CYP51 gene. Comparing these MICs to those of wild-type strains would reveal whether this compound can effectively inhibit altered forms of the target enzyme.

Bypass Pathway Activation in Resistance Development

In some instances, fungi can develop resistance by activating or upregulating alternative metabolic pathways to compensate for the inhibition of the primary target. For azoles, this could involve alterations in the sterol biosynthesis pathway. Investigating this potential resistance mechanism for this compound would involve advanced techniques such as transcriptomics and metabolomics. By comparing the gene expression and metabolite profiles of fungal cells treated with this compound to untreated cells, researchers could identify any upregulated pathways that may contribute to a resistant phenotype.

Exploration of Broad-Spectrum Antimicrobial Activities Beyond Fungi

While terconazole is primarily recognized for its potent antifungal properties, preclinical research has explored its activity against other microorganisms, revealing a broader spectrum of potential antimicrobial action.

Antibacterial Activity Profiling (e.g., Gram-Positive, Gram-Negative Bacteria)

The investigation of terconazole's activity specifically against a wide range of Gram-positive and Gram-negative bacteria is not extensively documented in publicly available scientific literature. The primary focus of research has been on its efficacy as an antifungal agent. While some other azole compounds have demonstrated limited antibacterial activity, a detailed antibacterial profile for terconazole, including minimum inhibitory concentration (MIC) data against common bacterial pathogens, is not available. Therefore, its potential utility as an antibacterial agent remains largely uncharacterized.

Activity Against Parasitic Microorganisms (e.g., Trypanosoma cruzi, Naegleria fowleri)

Significant research has demonstrated the in vitro efficacy of terconazole against pathogenic parasitic protozoa, suggesting its potential as a repurposed therapeutic agent for parasitic diseases.

Activity Against Trypanosoma cruzi

Trypanosoma cruzi is the causative agent of Chagas disease. In vitro studies have shown that terconazole possesses significant trypanocidal activity. The compound was evaluated against different life stages of the parasite, showing particular effectiveness against the clinically relevant amastigote and trypomastigote forms. nih.govnih.gov The half-maximal inhibitory concentration (IC50) values highlight its potency. nih.govnih.gov Research suggests that, similar to its antifungal mechanism, terconazole inhibits the parasite's cytochrome P450 14-α-demethylase, an enzyme crucial for sterol biosynthesis. nih.gov

ParasiteStrainLife StageIC50 (µM)Source
Trypanosoma cruziYEpimastigote25.7 nih.govnih.gov
Trypanosoma cruziDm28cEpimastigote21.9 nih.govnih.gov
Trypanosoma cruziYTrypomastigote4.6 nih.govnih.gov
Trypanosoma cruziYAmastigote5.9 nih.govnih.gov

Activity Against Naegleria fowleri

Naegleria fowleri, often referred to as the "brain-eating amoeba," causes the fatal disease primary amebic meningoencephalitis (PAM). Recent drug repurposing screens have identified terconazole as a potent agent against N. fowleri. A 2024 study evaluating a "COVID Box" of 160 compounds found terconazole to be one of the most selective and effective molecules against two different strains of N. fowleri trophozoites. It also demonstrated activity against the resistant cyst stage of the parasite. The mechanism is believed to involve the induction of programmed cell death, marked by chromatin condensation and disruption of mitochondrial membrane potential.

ParasiteStrainLife StageIC50 (µM)Source
Naegleria fowleriATCC® 30808™Trophozoite3.68
Naegleria fowleriATCC® 30215™Trophozoite0.81
Naegleria fowleriNot SpecifiedCyst2.46 - 10.44

Theoretical Considerations for Antiviral Potential (e.g., Anticoronaviral)

The antiviral potential of terconazole is largely theoretical and based on the observed activities of other, structurally related triazole compounds. There is currently no direct in vitro evidence of terconazole's efficacy against viruses like SARS-CoV-2.

However, the triazole antifungal itraconazole (B105839) has been shown in preclinical studies to exert in vitro activity against SARS-CoV-2. Itraconazole demonstrated antiviral activity in human Caco-2 cells with a half-maximal effective concentration (EC50) of 2.3 µM. This finding suggests that the triazole scaffold may be a promising starting point for the development of antiviral agents. The established activity of itraconazole provides a theoretical basis for investigating other triazoles, including terconazole, for similar properties. Such investigations would likely begin with in silico molecular docking studies to predict the binding affinity of terconazole to key viral proteins, followed by in vitro cell-based assays to confirm any antiviral effect.

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents

The efficacy of antimicrobial agents can sometimes be enhanced or diminished when used in combination. The study of these interactions is crucial for developing effective combination therapies.

In Vitro Combination Studies

Specific in vitro studies detailing the synergistic or antagonistic interactions of terconazole with other antimicrobial agents are not well-documented in the scientific literature. However, extensive research on other triazole antifungals, such as itraconazole and fluconazole (B54011), provides a framework for potential interactions. For instance, studies have demonstrated synergistic interactions when triazoles are combined with terbinafine against various fungi. This synergy is often potent, leading to a significant reduction in the MIC of both agents. The combination of different azoles with polyenes like amphotericin B has yielded more variable results, with some studies showing indifference or additivity. The lack of specific data for terconazole highlights a gap in the understanding of its potential role in combination therapy.

Mechanistic Basis of Synergy or Antagonism

Given the absence of specific combination studies for terconazole, the mechanistic basis of potential interactions can be extrapolated from the known mechanisms of the triazole class. The primary mechanism of action for terconazole is the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.

A theoretical synergistic interaction could be achieved by combining terconazole with a compound that acts on a different but complementary target. Potential mechanisms include:

Inhibition of a different step in ergosterol synthesis: Combining terconazole with an agent like terbinafine, which inhibits squalene epoxidase (an earlier step in the same pathway), could create a sequential blockade, leading to enhanced antifungal activity.

Increased cell membrane permeability: A compound that disrupts the fungal cell membrane would allow for increased intracellular accumulation of terconazole, thereby enhancing its access to its target enzyme.

Inhibition of efflux pumps: Fungal resistance to azoles can be mediated by efflux pumps that actively remove the drug from the cell. Co-administration with an efflux pump inhibitor could restore or increase the susceptibility of a resistant strain.

Conversely, antagonism could theoretically occur if a second agent interferes with the action of terconazole. For example, if a drug upregulates the expression of the gene encoding 14α-demethylase, it could potentially counteract the inhibitory effect of terconazole.

Advanced Analytical Methodologies for Compound Characterization and Research Applications

Chromatographic Separation Techniques

Chromatography is indispensable for separating N4-Triazolyl Terconazole (B1682230) from impurities, related substances, and other matrix components. The choice of technique depends on the specific analytical goal, such as purity assessment, quantification, or the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of triazole antifungals, offering high resolution and sensitivity for both purity determination and quantification. pensoft.netresearchgate.net Reversed-phase HPLC is most commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. A simple protein precipitation step, often using acetonitrile (B52724) or methanol, is typically sufficient for sample preparation when analyzing biological matrices. nih.govnih.gov

The method's robustness allows for the simultaneous determination of multiple triazole antifungals. nih.gov Detection is commonly achieved using ultraviolet (UV) or photodiode array (PDA) detectors, with specific wavelengths chosen to maximize the analyte's absorbance, such as around 260 nm for many triazoles. pensoft.netresearchgate.net The combination of HPLC with mass spectrometry (LC-MS) enhances selectivity and sensitivity, making it a powerful tool for therapeutic drug monitoring. nih.gov

Table 1: Example HPLC Conditions for Triazole Antifungal Analysis

Parameter Condition 1 Condition 2
Column Gemini C6-phenyl, 5 µm nih.gov C18 researchgate.net
Mobile Phase Gradient elution nih.gov Acetonitrile and water researchgate.net
Detector Variable Wavelength Detector (262 nm) nih.gov PDA Detector (266 nm) researchgate.net
Sample Preparation Protein precipitation (Perchloric acid and Methanol) nih.gov Protein precipitation (Acetonitrile) pensoft.net

| Application | Simultaneous determination of voriconazole (B182144), posaconazole, itraconazole (B105839) nih.gov | Simultaneous analysis of posaconazole, itraconazole, voriconazole researchgate.net |

This table is interactive and can be sorted by column headers.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, many complex triazole derivatives, including N4-Triazolyl Terconazole, exhibit low volatility and may not be suitable for direct GC analysis. dnu.dp.ua In such cases, derivatization is required to convert the analyte into a more volatile form.

For related 1,2,4-triazole (B32235) compounds, GC coupled with a mass spectrometry (MS) detector (GC-MS) is used for identification and quantification. rjptonline.org The analysis typically involves non-polar capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms). dnu.dp.uarjptonline.org The applicability of GC-MS is often limited by the compound's polarity; highly polar derivatives may exhibit poor peak shape and response, complicating the analysis. dnu.dp.ua

Terconazole possesses two stereocenters, leading to the existence of four possible stereoisomers. nih.govnih.gov As different enantiomers can exhibit distinct pharmacological and toxicological profiles, their separation and quantification are critical. Chiral chromatography is the definitive method for this purpose. nih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, enabling their separation. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are highly effective for separating the enantiomers of triazole fungicides. nih.govresearchgate.net The separation can be optimized by adjusting the mobile phase composition (e.g., the type and percentage of alcohol modifiers like ethanol (B145695) or isopropanol) and the column temperature. nih.gov

Table 2: Chiral HPLC Separation Parameters for Triazole Compounds

Parameter Condition 1
Column Chiral ART cellulose—SZ (250 × 4.6 mm, 5 µm) japsonline.com
Mobile Phase Isocratic: Ethanol and Diethyl Amine (DEA) (100%: 0.1% v/v) japsonline.com
Flow Rate 1.0 mL/minute japsonline.com
Detector Diode Array Detector (DAD) japsonline.com

| Application | Enantio-selective separation of a triazole antifungal compound japsonline.com |

This table is interactive and can be sorted by column headers.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its atomic connectivity and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical data for confirming the structure of triazole derivatives. ncl.res.in

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For a molecule like this compound, distinct signals would be expected for the protons on the dichlorophenyl ring, the triazole ring, the dioxolane ring, and the piperazine (B1678402) moiety. nih.govbg.ac.rs

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Characteristic chemical shifts can confirm the presence of key functional groups, such as the carbons of the triazole ring and the aromatic dichlorophenyl group. researchgate.netnih.gov For some 1,2,4-triazole thione tautomers, a ¹³C signal near 165 ppm is unambiguous evidence for the thione form. ncl.res.in

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing definitive structural confirmation. researchgate.net

Table 3: Representative NMR Chemical Shifts for 1,2,4-Triazole Ring Systems

Nucleus Chemical Shift (δ) Range (ppm) Notes
¹H 7.5 - 8.5 Protons directly attached to the triazole ring. bg.ac.rs

| ¹³C | 140 - 170 | Carbons within the triazole ring. researchgate.netchemicalbook.com |

This table is interactive and can be sorted by column headers.

Mass Spectrometry (MS) is a sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with a chromatographic system like HPLC (LC-MS/MS), it allows for the selective and sensitive quantification of triazole antifungals in complex matrices. nih.govnih.gov

In positive ion mode, triazoles typically show a strong signal for the protonated molecule [M+H]⁺, which confirms the molecular weight of the compound. japsonline.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the parent ion and its fragments, thus confirming the molecular formula. ekb.eg

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern acts as a molecular fingerprint, providing structural information and enhancing the selectivity of quantitative methods. nih.gov For a molecule like this compound, fragmentation would likely occur at the ether linkage, the dioxolane ring, and the piperazine ring, yielding structurally informative ions.

Table 4: Common Compounds Mentioned in the Article

Compound Name
This compound
Terconazole
Acetonitrile
Methanol
Ethanol
Isopropanol
Diethyl Amine (DEA)
Perchloric acid
Voriconazole
Itraconazole
Posaconazole

This table is interactive and can be sorted by column headers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present within the this compound molecule. The analysis of its constituent parts, particularly the 1,2,4-triazole ring, provides insight into the expected spectral features. The IR spectrum of 1,2,4-triazole, a core component of the molecule, displays characteristic absorption peaks. Aromatic C-H vibrations are typically observed around 3097 and 3032 cm⁻¹. researchgate.net The N-H stretching of the triazole ring itself can produce a vibration peak at approximately 3126 cm⁻¹. researchgate.net Furthermore, C=C aromatic stretching vibrations are expected to appear in the 1529 to 1483 cm⁻¹ region, while -N=N stretching can be observed near 1543 cm⁻¹. researchgate.net For this compound, additional peaks corresponding to its other structural features, such as the dichlorophenyl and piperazine rings, and the dioxolane bridge, would also be present, allowing for a comprehensive structural confirmation.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The presence of multiple chromophores, including the 2,4-dichlorophenyl group and the 1,2,4-triazole ring, suggests that this compound will exhibit absorption in the UV region. These absorptions are primarily due to π → π* electronic transitions within the aromatic systems. The specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity are key parameters determined by this method, which are useful in quantitative analysis.

Electrochemical Analysis of Redox Properties

The electrochemical behavior of this compound has been investigated to understand its redox properties, particularly its oxidation potential. These studies are fundamental for developing electroanalytical methods for its determination.

The electrochemical characteristics of this compound have been studied using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.netuva.es Research has been conducted on various electrode materials, including boron-doped diamond (BDD), glassy carbon (GCE), and basal-plane pyrolytic graphite (B72142) (PGE) electrodes. researchgate.netuva.es

Studies show that this compound is oxidizable in aqueous solutions across a wide pH range, from 2.0 to 12.0. researchgate.netuva.es The primary oxidation signal is observed at potentials ranging from approximately +0.55 V to +0.90 V, with the exact potential being dependent on the electrode material and the pH of the electrolyte. uva.es The peak potential tends to shift to less positive values as the pH increases, indicating the involvement of a proton transfer step preceding the electron transfer. uva.es In most conditions, the oxidation process is irreversible. uva.es However, a quasi-reversible process has been observed in acidic media on PGE and hydrogen-terminated BDD electrodes. uva.es The compound is not reducible within the typical potential window on these carbon-based electrodes. researchgate.netuva.es

DPV has been optimized for the quantitative determination of this compound. researchgate.net Optimal conditions were identified in a 0.1 mol L⁻¹ phosphate (B84403) buffer at pH 7.2. researchgate.netuva.es The performance of different electrodes in DPV analysis is summarized below.

Electrode MaterialLimit of Detection (LOD)Repeatability (RSD)
O-terminated BDD0.40 μmol L⁻¹1.1%
Glassy Carbon (GCE)0.50 μmol L⁻¹~4%
Pyrolytic Graphite (PGE)1.23 μmol L⁻¹~4%

Data sourced from multiple studies. researchgate.netresearchgate.net

The initial step involves the electron uptake from the piperazine moiety, leading to the formation of an aminium radical cation at the proximal nitrogen atom. uva.es This is followed by a chemical step and a subsequent electron transfer. The pH dependence of the oxidation potential suggests that the redox-active group is in an acid-base equilibrium, where a proton transfer precedes the rate-determining electron transfer step. uva.es The complexity of the oxidation process for similar triazole-linked phenyl derivatives has been noted, involving a pH-dependent irreversible process and the formation of electroactive products that can undergo further reversible oxidation reactions. nih.gov

Stability Studies and Degradation Pathway Elucidation

Understanding the stability of this compound under various stress conditions is critical. Studies focus on its susceptibility to light and heat and aim to identify the resulting degradation products.

Photostability investigations have been conducted on this compound in both solid and solution states. nih.gov When exposed to UV light (200 Wh/m²; 1.2 × 10⁶ lux/h), the active pharmaceutical ingredient (API) in its solid state demonstrated stability. nih.gov In contrast, a methanolic solution of the compound showed extensive degradation under the same conditions. nih.gov The degradation in solution was found to follow first-order kinetics. nih.gov

While specific studies on the thermal stability of this compound are not detailed in the provided context, research on related bis-triazole derivatives indicates that the thermal stability of such compounds is a significant area of investigation. nih.gov For some azobis triazole derivatives, decomposition activation barriers are notably lower than that of the parent tetrazole, which can correlate to lower thermal stability. nih.gov In general, the stability of bridged triazole compounds is influenced by factors such as the nature of the bridging group and the substitution pattern on the triazole rings. nih.gov

Forced degradation studies are essential for identifying and characterizing the byproducts formed when a drug substance is exposed to stress conditions. In the case of this compound, photodegradation in a methanolic solution has been systematically investigated. nih.gov

Using high-performance liquid chromatography coupled with electrospray ionization high-resolution quadrupole time-of-flight mass spectrometry (ESI-QTOF-MS), four previously unreported degradation products were identified and characterized. nih.gov The analysis suggests that the degradation pathway involves the loss of chlorine atoms from the 2,4-dichlorophenyl moiety of the molecule. nih.gov The accurate mass measurements provided by LC-MS TOF are crucial for elucidating the elemental composition and structure of these new impurities. nih.gov

The identified photodegradation products are detailed in the table below.

Degradation ProductObserved m/zProposed Structural Change
Product 1498Loss of one chlorine atom, addition of one hydrogen atom
Product 2498Loss of one chlorine atom, addition of one hydrogen atom (isomer)
Product 3496Loss of one chlorine atom, with hydrogen rearrangement
Product 4464Loss of two chlorine atoms, addition of two hydrogen atoms

Data derived from a photodegradation study. nih.govresearchgate.net

Theoretical Considerations of Degradation Mechanisms

The chemical stability of a pharmaceutical compound is a critical attribute that influences its quality, efficacy, and shelf-life. The degradation of this compound, like other complex heterocyclic molecules, can be theoretically predicted to occur through several mechanisms, primarily hydrolysis, oxidation, and photolysis. These degradation pathways are dictated by the compound's inherent structural features, including the triazole rings, dichlorophenyl group, dioxolane ring, and the substituted piperazine moiety. Forced degradation studies, which involve exposing the drug substance to stress conditions such as acid, base, oxidation, light, and heat, are instrumental in identifying potential degradation products and elucidating the degradation pathways. ijrpp.com

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals containing labile functional groups. In the structure of this compound, the 1,3-dioxolane (B20135) ring, which is a ketal, represents the most probable site for hydrolytic cleavage.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ketal linkage is susceptible to hydrolysis. The reaction mechanism would likely involve protonation of one of the dioxolane oxygen atoms, followed by nucleophilic attack by water. This would lead to the opening of the dioxolane ring and ultimately could yield a diol and a ketone. Studies on related azole antifungals, such as ketoconazole (B1673606), have shown significant degradation under acidic stress, often resulting in the cleavage of similar structural motifs. nih.govnih.gov For instance, forced degradation of ketoconazole in 1N HCl resulted in a major degradation product arising from hydrolysis. nih.gov

Base-Catalyzed Hydrolysis: While ketals are generally more stable under basic conditions, degradation can still occur, albeit typically at a slower rate than in acidic media. Forced degradation studies on ketoconazole and itraconazole have also demonstrated susceptibility to alkaline conditions. nih.govinnovareacademics.in For this compound, the primary hydrolytic pathway under basic conditions is still expected to involve the dioxolane ring, although other ester-like linkages, if present as impurities from synthesis, would also be highly susceptible.

Oxidative Degradation

The this compound molecule possesses several sites that are theoretically susceptible to oxidation. The piperazine ring, in particular, contains tertiary amine functionalities that are prone to oxidation.

N-Oxidation: The nitrogen atoms of the piperazine ring are nucleophilic and can be readily oxidized to form N-oxides. This is a well-documented degradation pathway for many piperazine-containing pharmaceuticals. veeprho.com The formation of an N-oxide at the N1 position of the piperazine ring is a highly probable degradation route when exposed to oxidative agents like hydrogen peroxide (H₂O₂). The presence of the N4-triazolyl substituent may influence the electronic properties and steric accessibility of the piperazine nitrogens, potentially affecting the rate and regioselectivity of oxidation.

Radical-Mediated Oxidation: Autoxidation can occur, particularly in the solid state, through a radical-mediated mechanism. For a novel triazole antifungal, CS-758, the proposed initiation step involves hydrogen atom abstraction from a methine carbon, leading to the formation of a radical intermediate. nih.gov Subsequent reaction with molecular oxygen forms hydroperoxides, which can then decompose into various degradation products, including epoxides and ring-opened forms. nih.gov The benzylic carbon on the this compound structure could be a potential site for such radical-mediated processes.

Photodegradation

Photodegradation occurs when a molecule absorbs light energy, leading to chemical reactions. The this compound structure contains chromophores, such as the dichlorophenyl group, that can absorb UV radiation.

Dehalogenation: A common photochemical reaction for halogenated aromatic compounds is dehalogenation. Upon absorption of UV light, the carbon-chlorine bond in the dichlorophenyl ring can undergo homolytic cleavage, leading to the formation of a radical and subsequent abstraction of a hydrogen atom from the surrounding medium. This results in a monochlorinated or non-chlorinated degradant. Photodegradation studies on the triazole fungicide penconazole, which also contains a dichlorophenyl group, showed dehalogenation as a significant degradation pathway. nih.gov

Triazole Ring Photochemistry: While the 1,2,4-triazole ring is generally stable, it can participate in photochemical reactions. rsc.orgacs.org Indirect photodegradation, mediated by reactive species like hydroxyl radicals (•OH) generated from other substances in a formulation or environment, can be a significant pathway for triazole-containing compounds. acs.orgnih.gov Studies on fluconazole (B54011) have shown that indirect photochemistry leads to the formation of 1,2,4-triazole as a persistent transformation product. acs.orgnih.gov

The following table summarizes the theoretically susceptible functional groups within this compound and their potential degradation products under various stress conditions.

Stress ConditionSusceptible Functional GroupTheoretical Degradation MechanismPotential Degradation Product(s)
Acidic/Basic Hydrolysis 1,3-Dioxolane Ring (Ketal)Cleavage of the C-O bonds within the ketal ring.Dioxolane ring-opened products (diols, ketones).
Oxidation Piperazine Ring (Tertiary Amines)Oxidation of nitrogen atoms.N-oxides of the piperazine ring.
Benzylic CarbonRadical-mediated hydrogen abstraction and subsequent reaction with oxygen.Hydroperoxides, epoxides.
Photolysis Dichlorophenyl GroupAbsorption of UV light leading to C-Cl bond cleavage.Monochloro- and de-chlorinated derivatives.
Triazole Ring / Entire MoleculeIndirect reaction with photochemically generated radicals (e.g., •OH).Cleavage of the molecule, potentially forming free 1,2,4-triazole.

To provide context, the results from forced degradation studies on related, commercially available azole antifungals are presented below. These findings support the theoretical degradation pathways proposed for this compound.

CompoundStress Condition% DegradationObservationsReference
Itraconazole 0.1 N HCl17.2%Significant degradation observed. innovareacademics.in
0.1 N NaOH4.3%Less degradation compared to acidic conditions. innovareacademics.in
30% H₂O₂13.5%Oxidative degradation product peak observed. innovareacademics.in
Ketoconazole 1N HCl (8 min)14.24%Major degradation impurity formed. nih.gov
1N NaOH (30 min)10.15%Same impurity as in acid hydrolysis observed. nih.gov
30% H₂O₂ (10 min)12.01%Formation of an N-oxide degradant. nih.gov

Theoretical and Predictive Pharmacokinetic/pharmacodynamic Modeling Non Clinical

In Vitro Permeability and Distribution Modeling (e.g., Caco-2, PAMPA assays)

Predicting the oral bioavailability of a drug candidate begins with assessing its ability to permeate the intestinal epithelium. In vitro models such as the Caco-2 cell line and the Parallel Artificial Membrane Permeability Assay (PAMPA) are instrumental in this evaluation.

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.gov Permeability studies across this monolayer, measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, can indicate a compound's potential for intestinal absorption and whether it is a substrate for efflux transporters. researchgate.netscielo.br For a hypothetical compound like N4-Triazolyl Terconazole (B1682230), the apparent permeability coefficient (Papp) would be a key parameter.

The PAMPA assay offers a higher-throughput, non-cell-based alternative for predicting passive transcellular permeability. sigmaaldrich.com This assay measures a compound's diffusion from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment. nih.gov The results can provide a rapid assessment of a compound's lipophilicity and its potential for passive absorption.

Table 1: Hypothetical In Vitro Permeability Data for N4-Triazolyl Terconazole

Assay Parameter Value Interpretation
Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) 5.0 Moderate Permeability
Caco-2 Papp (B-A) (x 10⁻⁶ cm/s) 15.0 Potential for Efflux
Caco-2 Efflux Ratio (B-A/A-B) 3.0 Efflux Substrate

Enzyme Kinetics of Metabolic Transformations (e.g., Microsomal Stability, CYP Inhibition)

The metabolic fate of a drug candidate is a critical determinant of its efficacy and potential for drug-drug interactions. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450 (CYP), are commonly used to assess metabolic stability. springernature.com The rate of disappearance of the parent compound over time in the presence of liver microsomes provides an estimate of its intrinsic clearance. nih.govscispace.com

Furthermore, assessing the potential of this compound to inhibit specific CYP isoforms is crucial. Azole antifungals are known to interact with the heme iron of CYP enzymes, which can lead to significant drug-drug interactions. nih.govnih.gov Inhibition studies, often using a panel of recombinant human CYP enzymes, determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each major isoform. amazonaws.comnih.gov

Table 2: Hypothetical Metabolic Stability and CYP Inhibition Profile of this compound

Assay Parameter Species Value Interpretation
Microsomal Stability t₁/₂ (min) Human 45 Moderate Stability
Microsomal Stability Intrinsic Clearance (µL/min/mg protein) Human 15.4 Moderate Clearance
CYP Inhibition IC₅₀ (µM) - CYP3A4 Human 0.5 Potent Inhibitor
CYP Inhibition IC₅₀ (µM) - CYP2C9 Human 12 Weak Inhibitor

Physiologically Based Pharmacokinetic (PBPK) Modeling for Theoretical Compound Behavior

Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro data with physiological and system-specific parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual population. For this compound, a PBPK model would incorporate data from permeability and metabolic stability assays to predict its concentration-time profile in various tissues and plasma.

These models can explore the impact of different physiological conditions and co-administered drugs on the pharmacokinetics of this compound, providing a powerful tool for predicting its behavior in vivo before clinical trials.

Predictive Pharmacodynamic Modeling for Target Engagement and Biological Response

Predictive pharmacodynamic models aim to link the concentration of a drug at its target site to its biological effect. For an antifungal agent like this compound, the primary target is likely lanosterol (B1674476) 14α-demethylase, an essential enzyme in fungal ergosterol (B1671047) biosynthesis.

By combining the predicted target site concentrations from PBPK models with in vitro measures of antifungal activity (e.g., minimum inhibitory concentration, MIC), these models can forecast the time course of the antifungal effect. This allows for the exploration of different dosing regimens and their potential to achieve the desired therapeutic outcome.

Future Research Trajectories and Innovative Compound Development

Design of Prodrugs and Targeted Delivery Systems (Conceptual Development, not Clinical)

A primary challenge in developing azole antifungals is achieving optimal pharmacokinetic properties. Prodrug and targeted delivery strategies are paramount for enhancing a compound's efficacy and reaching the site of infection with minimal off-target effects.

The inherent lipophilicity of many triazole compounds, while necessary for penetrating the fungal cell membrane, often leads to poor aqueous solubility, limiting bioavailability. A prodrug approach for N4-Triazolyl Terconazole (B1682230) would involve chemically modifying the molecule to a temporarily inactive form that, after administration, converts to the active drug. ijpcbs.com

Conceptual chemical strategies could include:

Phosphoryl Ester Prodrugs: The addition of a phosphate (B84403) ester group to a suitable position on the N4-Triazolyl Terconazole molecule could dramatically increase its water solubility, making it suitable for intravenous formulations. nih.gov In the body, endogenous phosphatases would cleave the ester, releasing the active compound at the target site. nih.gov

Aminocarboxyl Moiety Linkage: Linking an aminocarboxyl group via a triazolium salt could create a highly water-soluble prodrug. nih.govamazonaws.com This type of prodrug is designed to undergo enzymatic activation followed by a rapid, spontaneous chemical breakdown to release the parent drug. nih.govamazonaws.com

Targeted Pro-moieties: A more advanced strategy involves attaching a "pro-moiety" that is specifically recognized and cleaved by fungal enzymes. This would ensure that the drug is activated preferentially within the pathogenic fungus, thereby increasing its therapeutic index and reducing potential host toxicity.

Encapsulating this compound within nano- or micro-sized carriers represents a promising strategy for improving its delivery. nih.govnih.gov These systems can protect the drug from degradation, control its release rate, and be engineered to target fungal cells. nih.govkarger.com

Theoretical encapsulation approaches include:

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For this compound, liposomal formulations could reduce systemic toxicity and enhance drug accumulation at infection sites. Surface modification with fungal-targeting peptides could further increase specificity. technologynetworks.comresearchgate.net

Polymeric Nanoparticles: Biodegradable polymers like polylactide-co-glycolide (PLG) could be used to create nanoparticles that encapsulate the drug. nih.gov This method allows for a controlled, sustained release of the compound over several days, potentially reducing the frequency of administration. nih.gov

Lipid Nanocapsules (LNCs) and Polymeric Nanocapsules (PNCs): These systems consist of a liquid core surrounded by a coat and are effective for delivering lipophilic drugs. nih.gov In vitro studies with similar compounds have shown that nanoencapsulation can lead to a slow, biphasic release and improved stability. nih.gov

Microparticles: For topical or localized delivery, porous microparticles could serve as a reservoir for this compound, providing a controlled release triggered by local conditions such as moisture or temperature. mdpi.com

Table 1: Conceptual Delivery Strategies for this compound

Delivery Strategy Carrier Type Proposed Advantage(s) Release Mechanism (Theoretical)
Prodrug Phosphoryl Ester Increased water solubility for IV formulation. Enzymatic cleavage by host phosphatases.
Prodrug Triazolium Salt Linkage High chemical stability and water solubility. Enzymatic activation followed by spontaneous chemical degradation.
Nanocarrier Liposomes Reduced systemic toxicity; targeted delivery. Passive diffusion and membrane fusion at the target site.
Nanocarrier Polymeric Nanoparticles Controlled and sustained drug release. Polymer degradation and drug diffusion.

| Nanocarrier | Lipid/Polymeric Nanocapsules | High encapsulation efficiency for lipophilic drug; improved stability. | Diffusion through the surrounding coat. |

Exploration of Multi-Targeting this compound Derivatives

The development of drug resistance often involves the alteration of a single drug target. A multi-target drug, designed to interact with several crucial fungal pathways simultaneously, could overcome this limitation and exhibit broader antifungal activity. nih.gov This concept, known as polypharmacology, is a promising strategy in the fight against resistant pathogens. nih.gov

For this compound, this could involve creating hybrid molecules that combine the structural features necessary for inhibiting the primary triazole target—lanosterol (B1674476) 14α-demethylase (CYP51)—with moieties capable of disrupting other essential fungal processes. stjude.org Potential secondary targets could include:

Cell Wall Synthesis: Incorporating a chemical group that inhibits β-(1,3)-glucan synthase, the target of echinocandin antifungals.

Protein Synthesis: Designing the derivative to also interfere with fungal-specific protein elongation factors. creative-biolabs.com

Virulence Factors: Modifying the structure to inhibit fungal enzymes responsible for adhesion, biofilm formation, or host tissue invasion. creative-biolabs.com

The design of such multi-target ligands is a complex task requiring a deep understanding of the structural biology of each target. springernature.com

Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govresearchgate.net In the development of this compound derivatives, AI could be employed in several key areas:

De Novo Drug Design: Generative AI models can design novel molecular structures based on the desired properties of this compound, such as high affinity for multiple targets and favorable pharmacokinetic profiles.

Predictive Modeling: ML algorithms can be trained on large datasets of chemical compounds to predict the antifungal activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of newly designed derivatives, reducing the need for extensive initial screening. nih.gov

High-Throughput Screening Analysis: AI can analyze the vast amounts of data generated from high-throughput screening assays to identify promising lead compounds and uncover complex structure-activity relationships that might be missed by traditional analysis. nih.gov

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies

To fully understand the antifungal activity of a novel compound like this compound and to anticipate potential resistance mechanisms, a multi-omics approach is essential. nih.govasm.org This involves the large-scale study of genes (genomics), proteins (proteomics), and metabolites (metabolomics) within the fungal cell.

Genomics and Transcriptomics: Sequencing the genome of fungal strains before and after treatment can reveal genetic mutations that confer resistance. Transcriptomic analysis (studying RNA) can show how the compound alters gene expression across the entire fungal genome, providing clues about its mechanism of action and off-target effects. nih.gov

Proteomics: This approach identifies and quantifies the proteins present in fungal cells. mdpi.com By comparing the proteome of treated versus untreated fungi, researchers can identify the specific proteins and cellular pathways that are directly affected by this compound. mdpi.com

Metabolomics: Analyzing the fungal metabolome reveals changes in small-molecule metabolites following drug exposure. This can provide a detailed snapshot of the biochemical disruption caused by the compound, particularly its impact on crucial metabolic pathways like ergosterol (B1671047) synthesis. mdpi.com

The integration of these omics datasets provides a comprehensive, systems-level understanding of the drug's interaction with the fungal pathogen. frontiersin.org

Table 2: Application of Omics Technologies in the Study of this compound

Omics Technology Key Application Information Gained
Genomics Resistance Mechanism Identification Identifies gene mutations or amplifications leading to reduced drug susceptibility.
Transcriptomics Mechanism of Action Analysis Reveals drug-induced changes in gene expression, highlighting affected pathways.
Proteomics Target Engagement & Pathway Analysis Confirms drug binding to its intended target(s) and identifies downstream effects on protein expression.

| Metabolomics | Metabolic Pathway Disruption | Measures changes in metabolite levels to map the biochemical impact of the drug. |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N4-triazolyl terconazole derivatives, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of triazole derivatives like this compound typically involves condensation reactions. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours yields Schiff base derivatives. Optimizing reaction time, solvent choice (e.g., DMSO for intermediate steps), and purification methods (e.g., crystallization with water-ethanol) can improve yields, as demonstrated by a 65% yield achieved via controlled cooling and filtration .

Q. What methodological approaches are used to characterize the electrochemical behavior of terconazole, and how does pH influence its oxidation profile?

  • Methodological Answer : Voltammetric studies on sp³ and sp² carbon electrodes (e.g., glassy carbon) reveal terconazole’s oxidation behavior in aqueous solutions across pH 2.0–12.0. Using cyclic voltammetry, two distinct anodic signals are observed, corresponding to sequential oxidation steps. pH adjustments alter peak potentials and current densities, with acidic conditions favoring sharper signals. Electrode surface interactions and electron transfer kinetics are consistent across materials, suggesting a pH-dependent but electrode-independent redox mechanism .

Q. How does terconazole inhibit Candida albicans morphogenesis, and what in vitro models are used to assess this activity?

  • Methodological Answer : Terconazole blocks yeast-to-hyphal transition in Candida albicans, a critical virulence factor. In vitro assays use Eagle’s minimal essential medium to induce hyphal growth, with terconazole concentrations ≥0.1 μM inhibiting morphogenesis. Quantitative methods include microscopy to assess hyphal suppression and viability assays (e.g., MTT) to measure concentration-dependent cytotoxicity (0.1–100 μM). Differential sensitivity across Candida strains highlights the need for strain-specific media optimization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of novel triazolyl terconazole analogs with enhanced antifungal potency?

  • Methodological Answer : SAR studies involve synthesizing analogs with varying substituents (e.g., aryl thiazole-triazole groups) and testing their antifungal activity. For example, introducing electron-withdrawing groups (e.g., halogens) on phenyl rings improves binding to fungal cytochrome P450 enzymes. Computational docking models (e.g., AutoDock Vina) predict interactions with sterol biosynthesis targets, while in vitro MIC assays validate efficacy against Candida spp. and Aspergillus strains .

Q. What advanced analytical techniques are employed to identify and characterize acidic and oxidative degradation products of terconazole?

  • Methodological Answer : Stability-indicating UPLC-Q-TOF/MS/MS coupled with NMR is used to profile degradation products. Forced degradation under acidic (HCl) or oxidative (H₂O₂) conditions generates major degradation intermediates. High-resolution mass spectrometry identifies molecular formulas, while ¹H/¹³C NMR assigns structural changes (e.g., triazole ring cleavage). Method validation includes specificity, linearity (R² > 0.999), and precision (%RSD < 2.0) .

Q. What experimental models and pharmacokinetic parameters are critical for evaluating the sustained antifungal efficacy of terconazole in vivo?

  • Methodological Answer : Rat vaginal candidiasis models are standard for assessing sustained efficacy. Terconazole (0.8% cream) applied intravaginally once daily for 3 days maintains therapeutic concentrations for 7 days, measured via vaginal lavage HPLC analysis. Key parameters include fungal burden reduction (CFU counts), histopathology for mucosal irritation, and pharmacokinetic metrics like Cₘₐₓ and AUC. Comparative studies with fluconazole highlight terconazole’s prolonged mucosal retention .

Q. How do voltammetric studies inform the redox mechanisms of terconazole, and what role do reaction intermediates play in its antifungal activity?

  • Methodological Answer : Electrochemical oxidation generates reactive intermediates (e.g., quinone-like species) that may synergize with terconazole’s primary mechanism (ergosterol inhibition). Differential pulse voltammetry (DPV) in pH 7.4 buffers identifies oxidation potentials (Eₚₐ ~ 0.8 V), while chronoamperometry tracks intermediate stability. LC-MS links these intermediates to fungal membrane disruption in vitro, suggesting a dual mechanism of action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.